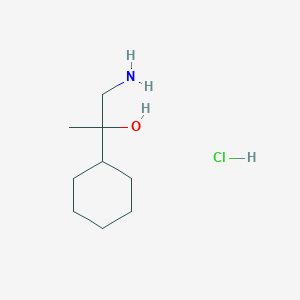

![molecular formula C7H10Cl2N4 B2707943 [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2137895-33-9](/img/structure/B2707943.png)

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride” is a chemical compound with the CAS Number: 2137895-33-9 . It has a molecular weight of 221.09 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H . This indicates that the compound consists of a [1,2,4]triazolo[1,5-a]pyridine core with a methanamine group attached to the 8-position of the pyridine ring, and it is a dihydrochloride salt .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free oxidative N-N bond formation approach is notable for its short reaction time and high yields, highlighting its efficiency in constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines

Another research presents a method to prepare [1,2,4]Triazolo[1,5-a]pyridines without substituents on the 2-position from 2-aminopyridines. This involves cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, allowing for the synthesis of triazoles substituted at any position on the pyridine ring under mild conditions and good yields (Huntsman & Balsells, 2005).

Synthesis of Polynitrogenated Ligands

Research into the synthesis of novel polynitrogenated ligands, such as 7-{[1,2,3]triazolo[1,5-a]pyridin-3-yl}-[1,2,3]triazolo[1,5-a]pyridines and related compounds, indicates their potential as helicating compounds or luminescent sensors. This underscores the versatility of the [1,2,4]Triazolo[1,5-a]pyridine structure in creating functional materials for various scientific applications (Abarca, Ballesteros, & Chadlaoui, 2004).

X-ray Structure and Efficient Synthesis

A study on the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) provides insight into the molecular structure of these compounds, further contributing to the understanding of their chemical properties and potential applications in pharmaceuticals (El-Kurdi et al., 2021).

Novel Heterocyclic Systems

The electrochemical synthesis of 1,2,4-triazole-fused heterocycles demonstrates a reagent-free, intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. This atom- and step-economical process synthesizes 1,2,4-triazolo[4,3-a]pyridines and related compounds efficiently, highlighting the method's sustainability and potential for generating chemical diversity in biologically relevant molecules (Ye et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURYUKIUHDSHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)

![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)

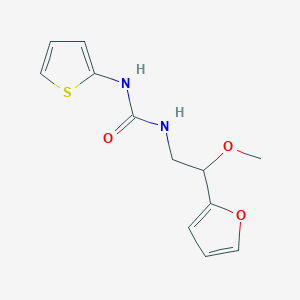

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)

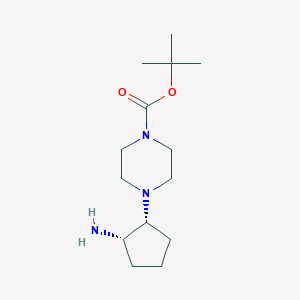

![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2707871.png)

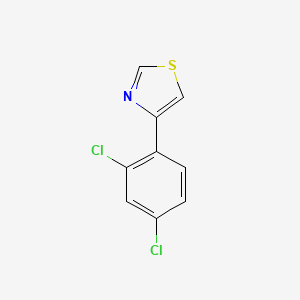

![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)

![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)

![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)

![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)